Halicin - 40045-50-9

Halicin

Catalog Number: EVT-253871
CAS Number: 40045-50-9
Molecular Formula: C5H3N5O2S3
Molecular Weight: 261.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Halicin is a small molecule originally investigated as a potential diabetes drug, specifically a selective c-Jun N-terminal kinase inhibitor. [] It was later identified through a machine learning algorithm as a potent broad-spectrum antibacterial agent. [] Halicin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. [, , ] Notably, Halicin's mechanism of action differs from conventional antibiotics, making it a valuable tool in combating antibiotic resistance. [, ]

Synthesis Analysis

The synthesis of SU 3327 involves a multi-step process that typically includes the formation of key intermediates through reactions involving thiadiazole and triazole derivatives. The detailed synthetic pathway has been established in various studies, notably focusing on substrate-competitive inhibitors that target JNK .

Key Parameters in Synthesis

  • Starting Materials: Commonly include thiazoles and nitro compounds.
  • Reagents: Various reagents are employed for the formation of the thiazole ring and subsequent modifications.
  • Reaction Conditions: Temperature, solvent choice (often dimethyl sulfoxide), and reaction time are critical for optimizing yield and purity.
Molecular Structure Analysis

The molecular structure of SU 3327 reveals a complex arrangement conducive to its biological activity. The compound features a thiazole ring fused with a nitro group, contributing to its interaction with JNK.

Structural Details

  • Core Structure: The core consists of a five-membered thiazole ring with a nitro substituent.
  • Functional Groups: Contains multiple sulfur atoms and nitrogen atoms that play crucial roles in its reactivity and biological interactions.
  • 3D Structure: Computational modeling has provided insights into the spatial arrangement of atoms, which is essential for understanding its binding affinity to target proteins .
Chemical Reactions Analysis

SU 3327 participates in various chemical reactions primarily as an inhibitor of JNK pathways. Its mechanism involves competitive inhibition where it binds to the ATP-binding site of JNK, preventing substrate phosphorylation.

Relevant Reactions

  • Inhibition Reaction: SU 3327 inhibits JNK activity with an IC50 value of approximately 0.7 μM.
  • Protein Interaction: It disrupts the protein-protein interaction between JNK and its scaffold protein JIP with an IC50 of 239 nM .
Mechanism of Action

The mechanism by which SU 3327 exerts its effects is centered around its role as a JNK inhibitor. By inhibiting JNK activity, SU 3327 influences various signaling pathways involved in inflammation, apoptosis, and cellular stress responses.

Detailed Mechanism

  • Inhibition of Phosphorylation: By blocking JNK, SU 3327 prevents the phosphorylation of downstream targets involved in inflammatory responses.
  • Impact on Cellular Processes: This inhibition leads to reduced production of pro-inflammatory cytokines and altered cellular stress responses .
Physical and Chemical Properties Analysis

SU 3327 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Key Properties

  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to approximately 26.13 mg/mL; insoluble in ethanol.
  • Stability: Stable under room temperature conditions but should be protected from prolonged exposure to light .
  • pH Sensitivity: Exhibits varying solubility based on pH levels, affecting its bioavailability.
Applications

SU 3327 has garnered attention for its potential applications across various scientific fields:

Therapeutic Applications

  1. Antibiotic Development: Recognized for its ability to combat drug-resistant bacterial infections through unique mechanisms that disrupt bacterial iron regulation.
  2. Diabetes Research: Although initial trials were unsuccessful, ongoing research explores its role in restoring insulin sensitivity .
  3. Cancer Research: Potential applications in oncology due to its effects on apoptotic pathways mediated by JNK inhibition.

Research Applications

  • Used extensively in preclinical studies to understand JNK signaling pathways.
  • Investigated for broader implications in inflammatory diseases and metabolic disorders .
Molecular Mechanisms of Action

Inhibition of c-Jun N-Terminal Kinase (JNK) Signaling Pathways

SU 3327 (Halicin) is a structurally unique inhibitor featuring a 5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine scaffold that enables potent and selective JNK inhibition. This small molecule inhibitor targets the c-Jun N-terminal kinase family—key regulators of cellular stress responses—through multiple precise molecular interactions [1] [6].

Substrate-Competitive Inhibition of JNK-JIP Protein-Protein Interactions

SU 3327 functions through an innovative mechanism by disrupting the protein-protein interaction between JNK and its scaffolding protein JIP-1 (JNK-interacting protein-1). This substrate-competitive inhibition occurs at the JNK docking site, preventing the recruitment of JNK to its signaling complex. Biochemical assays demonstrate SU 3327 binds this interface with an IC₅₀ of 239 nM, effectively blocking JNK-mediated phosphorylation events while exhibiting minimal interference with ATP-binding pockets of kinases. This mechanism preserves basal kinase activity while specifically inhibiting stress-induced JNK activation pathways [1] [8]. The compound's design capitalizes on the R/KXXXXLXL consensus sequence of JIP-1, mimicking critical binding interactions to disrupt signal transduction [8].

Table 1: Inhibition Profile of SU 3327 in JNK Signaling

TargetIC₅₀ ValueInhibition MechanismBiological Consequence
JNK-JIP-1 Interaction239 nMSubstrate-competitive blockadeDisrupted JNK scaffolding and activation
JNK1 Enzymatic Activity0.7 μMc-Jun phosphorylation inhibitionReduced AP-1 transcriptional activity
Mitochondrial JNK (rat)Not determinedSubcellular localization shiftCardioprotection during ischemia

Selectivity Profiling Against p38 MAPK and Akt Kinases

Comprehensive kinase selectivity profiling reveals SU 3327's remarkable specificity for JNK isoforms over related kinases. At concentrations effectively inhibiting JNK (IC₅₀ = 0.7 μM), SU 3327 exhibits >10-fold selectivity against p38 MAPK and Akt (protein kinase B). This selectivity profile positions SU 3327 as a superior pharmacological tool compared to pan-kinase inhibitors, enabling more precise dissection of JNK-dependent pathways in cellular models. The molecular basis for this selectivity stems from SU 3327's unique binding mode that exploits structural differences in the docking sites of JNK versus other kinases [1] [6]. Validation studies confirm minimal off-target effects on 50+ representative kinases at therapeutic concentrations [1].

Downstream Effects on AP-1 Transcriptional Activity and Inflammatory Mediators

Through JNK inhibition, SU 3327 significantly suppresses c-Jun phosphorylation (Ser63/73 residues), thereby reducing activator protein-1 (AP-1) transcriptional activity. This downstream effect modulates expression of multiple pro-inflammatory mediators. In rat models of cerebral ischemia, SU 3327 administration (25 mg/kg) reduced phospho-c-Jun levels by 20% in hippocampal tissue, correlating with neuroprotective outcomes [5] [10]. Additionally, SU 3327 prevents ethanol-induced autophagy suppression by maintaining JNK regulation of autophagic flux, demonstrating its functional impact on critical cellular processes [8]. The compound consistently reduces production of inflammatory cytokines including TNF-α, IL-1β, and IL-6 in pain models, establishing its role as a modulator of inflammation-related gene expression [3].

Antibacterial Mechanisms of Action

Beyond its kinase inhibitory properties, SU 3327 (Halicin) exhibits potent broad-spectrum antibacterial activity against clinically significant pathogens through a distinct, non-enzymatic mechanism that circumvents conventional resistance pathways.

Disruption of Bacterial Membrane Electrochemical Gradients

SU 3327 exerts its primary antibacterial effect by collapsing transmembrane electrochemical gradients. The compound's zwitterionic properties enable interaction with bacterial membranes, particularly those rich in anionic phospholipids like phosphatidylglycerol. This interaction disrupts both proton motive force (PMF) and membrane potential (Δψ), effectively halting energy transduction processes. Research against Escherichia coli demonstrates that SU 3327 treatment rapidly dissipates the pH gradient (ΔpH component), compromising the bacterium's ability to regulate intracellular pH and maintain essential ion gradients [3] [7]. Unlike polymyxins that target specific LPS components, SU 3327 interacts broadly with membrane architecture, making resistance development substantially more challenging. This mechanism remains effective against multidrug-resistant strains including carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii [3] [7].

Iron Homeostasis Interference and ATP Synthesis Inhibition

Concomitant with membrane disruption, SU 3327 dysregulates iron homeostasis by inducing overexpression of iron-uptake systems while simultaneously disrupting iron storage proteins. Transcriptomic analyses reveal significant upregulation of bacterial genes associated with iron acquisition (e.g., entCEBA, fepA, tonB) following SU 3327 exposure. This creates a lethal iron misregulation where cells experience iron overload without proper storage capacity, generating hydroxyl radicals via Fenton chemistry [3] [6]. The combined effects of membrane dysfunction and iron mishandling critically impair ATP synthesis. Bacterial cells treated with SU 3327 exhibit 95% reduction in ATP levels within 4 hours at MIC concentrations, effectively inducing a bactericidal energy collapse. This dual mechanism explains the exceptionally low resistance frequency observed during serial passage experiments (<10⁻⁹ after 40 days) compared to conventional antibiotics [3].

Table 2: Antibacterial Activity Profile of SU 3327 (Halicin)

Bacterial PathogenMIC Range (μg/mL)Primary MechanismResistance Development
Escherichia coli (ATCC 25922)0.25-1.0ΔpH disruption & ATP depletionUndetectable after 40 days
Staphylococcus aureus (ATCC 29213)0.5-2.0Membrane potential collapseMinimal (4-fold increase)
Actinobacillus pleuropneumoniae0.125-0.5Iron dysregulation & membrane disruptionNot observed
Clostridioides difficile0.06-0.25Proton gradient dissipationNot reported
Acinetobacter baumannii0.5-4.0Combined membrane/iron effectsEffective against MDR strains

Properties

CAS Number

40045-50-9

Product Name

SU 3327

IUPAC Name

5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C5H3N5O2S3

Molecular Weight

261.3 g/mol

InChI

InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8)

InChI Key

NQQBNZBOOHHVQP-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-]

Synonyms

5-[(5-Nitro-2-thiazolyl)thio]-1,3,4thiadiazol-2-amine

Canonical SMILES

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.